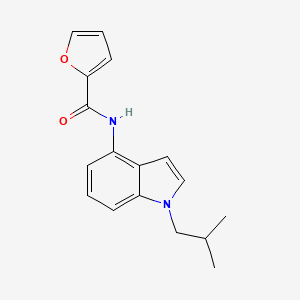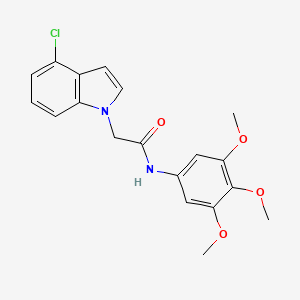![molecular formula C19H22N4O2 B11125628 N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11125628.png)
N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse pharmacological activities. The structure of this compound includes a piperidine ring, a benzyl group, and a pyrazinecarboxamide moiety, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-benzylpiperidine with ethyl chloroacetate to form an intermediate, which is then reacted with pyrazine-2-carboxylic acid to yield the final product. The reaction conditions typically include the use of organic solvents such as toluene or dichloromethane, and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazine moieties, using reagents like alkyl halides or acyl chlorides, to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidines and pyrazine derivatives.
Scientific Research Applications
N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: In the industrial sector, it is utilized in the development of new materials and chemical processes, contributing to advancements in various fields.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: This compound shares the piperidine and benzyl moieties but lacks the pyrazinecarboxamide group, making it less versatile in certain applications.
2-Benzylpiperidine: Similar in structure but with different pharmacological properties, highlighting the importance of the pyrazinecarboxamide moiety in this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c24-18(14-22-19(25)17-13-20-8-9-21-17)23-10-6-16(7-11-23)12-15-4-2-1-3-5-15/h1-5,8-9,13,16H,6-7,10-12,14H2,(H,22,25) |
InChI Key |
HXMYDKZPVRDYBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11125551.png)
![N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B11125560.png)

![1-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-ethanone](/img/structure/B11125587.png)
![4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B11125591.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11125592.png)
![Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate](/img/structure/B11125597.png)
![4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbutanamide](/img/structure/B11125603.png)
![6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-alaninate](/img/structure/B11125604.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11125606.png)

![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11125621.png)
![N-(3,4-dimethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11125624.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11125627.png)
